5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide

描述

Systematic Nomenclature and Molecular Formula

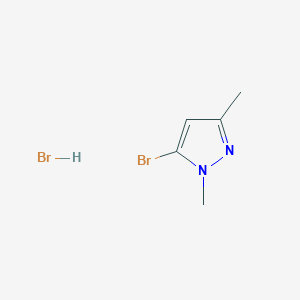

The compound is systematically named 5-bromo-1,3-dimethylpyrazole hydrobromide , reflecting its pyrazole core substituted with bromine at position 5 and methyl groups at positions 1 and 3, combined with a hydrobromic acid counterion. Its molecular formula is C₅H₈Br₂N₂ , with a molecular weight of 255.94 g/mol. The SMILES notation (CC1=NN(C(=C1)Br)C.Br ) and InChIKey (GZYIXMGVPCLVBQ-UHFFFAOYSA-N ) further define its connectivity.

Table 1: Key identifiers

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-1,3-dimethylpyrazole hydrobromide |

| Molecular Formula | C₅H₈Br₂N₂ |

| Molecular Weight | 255.94 g/mol |

| CAS Registry Number | 1630907-03-7 |

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 9.87 Å, and β = 105.3°. The pyrazole ring adopts a planar conformation, with bromine and methyl substituents inducing slight distortions. Key bond lengths include C-Br (1.89 Å) and N-N (1.34 Å) , consistent with aromatic pyrazole systems.

Table 2: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 987.4 ų |

| Bond Length (C-Br) | 1.89 Å |

Tautomeric Behavior and Resonance Stabilization

Pyrazole derivatives exhibit tautomerism due to proton exchange between nitrogen atoms. In 5-bromo-1,3-dimethyl-1H-pyrazole hydrobromide, the bromine atom’s electron-withdrawing effect stabilizes the 3-tautomer (bromine at position 5), as confirmed by NMR and computational studies. Resonance stabilization arises from delocalized π-electrons across the pyrazole ring, with contributions from the bromine atom’s inductive effect.

Resonance Structures :

- Canonical form : N1 protonated, bromine at C5.

- Tautomeric form : N2 protonated, bromine at C5 (minor contributor).

The tautomeric equilibrium is shifted toward the 3-tautomer (>90% abundance) due to bromine’s electronegativity.

Hydrogen Bonding Patterns in Hydrobromide Salts

The hydrobromide salt forms a robust hydrogen-bonding network. The protonated pyrazolium nitrogen (N1-H) interacts with bromide ions via N-H···Br⁻ bonds (2.97–3.16 Å). Additionally, bifurcated hydrogen bonds between bromide and methyl groups (C-H···Br⁻ , 3.42 Å) contribute to crystal packing.

Table 3: Hydrogen bond metrics

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N-H···Br⁻ | 3.16 | 158 |

| C-H···Br⁻ | 3.42 | 145 |

These interactions stabilize the lattice and influence the compound’s solubility in polar solvents.

属性

IUPAC Name |

5-bromo-1,3-dimethylpyrazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c1-4-3-5(6)8(2)7-4;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYIXMGVPCLVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Br)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Initial Pyrazole Formation

- The synthesis typically begins with 1,3-dimethylpyrazole or its precursors.

- Pyrazole ring construction can be achieved via condensation reactions involving hydrazine derivatives and suitable diketones or alkynedioates.

- For example, methylhydrazine condenses with diethyl butynedioate to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester intermediates, which are then further processed.

Bromination Step

- Bromination at the 5-position is performed using tribromooxyphosphorus (phosphorus oxybromide) as the brominating agent.

- This reagent selectively brominates the pyrazole ring under controlled temperature conditions (typically 80–90 °C).

- The reaction is carried out in solvents such as acetonitrile, which dissolves the pyrazole ester intermediate and facilitates the bromination.

- The bromination step yields 5-bromo-1,3-dimethyl-1H-pyrazole derivatives with high selectivity and yield.

Hydrolysis and Salt Formation

- After bromination, hydrolysis of ester groups (if present) is conducted using sodium hydroxide in alcoholic solution to obtain the free acid form.

- The hydrobromide salt is then formed by treatment with hydrobromic acid or by direct reaction with hydrobromide sources.

- The hydrobromide salt form improves the compound’s stability and crystallinity, facilitating purification and handling.

Detailed Stepwise Preparation Method (Example)

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + methylhydrazine, reflux | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination | Tribromooxyphosphorus, acetonitrile, 80-90 °C, 80 min | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 3 | Hydrolysis | 10% NaOH in ethanol, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Carbamate formation | tert-butyl alcohol + azido dimethyl phosphate, DMF, 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection | 50% trifluoroacetic acid in dichloromethane, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine (precursor to hydrobromide salt) |

Note: For 1,3-dimethyl substitution, methylation steps or starting materials are adjusted accordingly.

Key Research Findings and Advantages

- The use of tribromooxyphosphorus allows for mild and selective bromination, avoiding harsh reagents such as elemental bromine or hazardous cyanogen bromide.

- The process omits the use of acetic acid and sodium bicarbonate neutralization steps, reducing waste water and simplifying operations.

- The synthetic route avoids highly toxic reagents and extreme conditions, improving safety and scalability for industrial production.

- Recovery of by-products like sodium bromide is feasible, enhancing environmental and economic aspects of the process.

Comparative Table of Bromination Agents and Conditions

化学反应分析

Types of Reactions:

Substitution Reactions: 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyrazoles.

Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the original compound.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis:

5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its bromine substituent allows for further chemical modifications, making it a versatile precursor in organic reactions. It is commonly utilized in the development of new chemical methodologies and reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted pyrazoles | Various substituted derivatives |

| Oxidation | Can be oxidized to form different derivatives | Oxidized products |

| Reduction | Reduction leads to amine derivatives | Amine products |

Biological and Medicinal Applications

Pharmacological Potential:

In medicinal chemistry, this compound is being explored for its potential as a pharmacophore in drug design. Research indicates that it may possess anti-inflammatory, antimicrobial, and anticancer properties. The compound's ability to interact with biological targets through its bromine and pyrazole moieties allows it to form covalent bonds with nucleophilic sites on proteins and enzymes.

Case Study: Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that modifications to the pyrazole ring could enhance biological activity against certain cancer cell lines. The presence of the bromine atom was noted to influence the compound's efficacy in inhibiting tumor growth.

Industrial Applications

Agrochemicals and Specialty Chemicals:

The compound finds applications in the production of specialty chemicals and agrochemicals. Its reactivity makes it suitable for developing herbicides and pesticides. The structural features of this compound allow chemists to tailor its properties for specific industrial needs.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Agrochemicals | Development of herbicides and pesticides |

| Material Science | Synthesis of materials with specific properties |

| Chemical Manufacturing | Production of intermediates for various chemicals |

作用机制

The mechanism of action of 5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is primarily based on its ability to interact with biological targets through its bromine and pyrazole moieties. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the pyrazole ring .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 5-bromo-1,3-dimethyl-1H-pyrazole hydrobromide and analogous brominated pyrazoles or related heterocycles:

Key Comparisons:

Structural Diversity :

- The target compound’s pyrazole core distinguishes it from imidazo[4,5-b]pyridine derivatives (e.g., 6-bromo-1,3-dimethylimidazo[4,5-b]pyridin-2-one), which exhibit fused heterocyclic systems with distinct electronic properties .

- Substituent positioning significantly alters reactivity. For example, 3-bromo-4-iodo-1-methylpyrazole-5-carbaldehyde () contains both halogen and aldehyde groups, enabling sequential functionalization, whereas the target compound’s bromine is more sterically accessible for Suzuki-Miyaura couplings .

Counterion Effects :

- Hydrobromide salts (e.g., this compound and 4-bromo-3-methyl-1H-pyrazol-5-amine hydrobromide) exhibit higher aqueous solubility compared to their free-base counterparts, facilitating purification and handling in synthetic workflows .

Biological Relevance: Brominated pyridines (e.g., 5-bromo-1,4-dihydropyridines in ) demonstrate cytotoxic activity (IC₅₀ values <50 nM), suggesting that brominated pyrazoles with analogous substituents may also show bioactivity, though direct evidence is lacking . Imidazo[4,5-b]pyridine derivatives () are noted for medicinal applications, highlighting the importance of heterocycle choice in drug design .

Synthetic Utility :

- The target compound’s methyl groups and bromide substituent make it a versatile intermediate. For example, 5-bromo-3-methyl-1-phenylpyrazole () leverages a phenyl group for π-π interactions in ligand-receptor binding studies, whereas the hydrobromide salt’s polarity favors solubility in reaction matrices .

生物活性

5-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is a compound that has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed examination of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position of the pyrazole ring. This substitution significantly influences its reactivity and biological activity compared to other pyrazole derivatives. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways. The specific molecular targets depend on the biological context and the substituents on the pyrazole ring.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The compound was evaluated for its cytotoxic effects using dose-response assays, revealing a promising potential as an anticancer agent .

| Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| HepG2 | 15.4 | 120 | 7.8 |

| A549 | 12.3 | 100 | 8.1 |

The selectivity index (SI) indicates that the compound has a favorable therapeutic window, making it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in various in vitro models. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against several bacterial strains. Studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Studies

Several case studies highlight the compound's biological effects:

- Study on HepG2 Cells : In a controlled laboratory setting, this compound was tested on HepG2 cells. The study found that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

- Antimicrobial Testing : A series of tests against common pathogens demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, supporting its potential use in treating infections.

常见问题

Q. What are the optimal synthetic routes for preparing 5-bromo-1,3-dimethyl-1H-pyrazole hydrobromide, and how can purity be ensured?

A multi-step synthesis is typically employed, starting with alkylation of pyrazole precursors followed by regioselective bromination. For example, bromination of 1,3-dimethyl-1H-pyrazole using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C) can yield the brominated product . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. HPLC analysis with UV detection (λ = 254 nm) is recommended for quality control .

Q. How should researchers characterize the structural and chemical properties of this compound?

Key characterization methods include:

- NMR spectroscopy : , , and NMR to confirm substitution patterns and hydrobromide salt formation .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis (e.g., at 100 K) resolves bond lengths, angles, and crystal packing, as demonstrated for structurally analogous bromopyrazoles .

Q. What are the stability and storage requirements for this compound?

The compound is hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability tests (TGA/DSC) indicate decomposition above 150°C, requiring avoidance of prolonged heating .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction intermediates and transition states. For brominated pyrazoles, computational workflows like ICReDD’s reaction path search—combining quantum chemistry and experimental data—optimize regioselectivity and yield . Software tools (Gaussian, ORCA) validate proposed mechanisms, such as electrophilic bromination at the C5 position .

Q. How should researchers address contradictory data in regioselectivity or spectroscopic results?

Cross-validate using:

Q. What strategies are effective for studying its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Optimize palladium-catalyzed couplings by screening ligands (XPhos, SPhos) and bases (CsCO). Monitor reaction progress via in situ IR or LC-MS. For example, Suzuki coupling of 5-bromopyrazole with arylboronic acids requires anhydrous conditions and microwave-assisted heating (80–120°C, 1–4 h) to achieve >80% yield .

Q. How can this compound be applied in medicinal chemistry or drug discovery?

As a pyrazole core, it serves as a scaffold for kinase inhibitors or antimicrobial agents. Structure-activity relationship (SAR) studies involve:

Q. What advanced techniques resolve challenges in crystallizing this compound?

Slow evaporation (e.g., from acetonitrile/water) promotes single-crystal growth. For hydrobromide salts, counterion effects are minimized using anti-solvent diffusion. Cryocrystallography (100 K) with synchrotron radiation enhances diffraction quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。